Fasn-IN-6

Antibacterial drug discovery FabI enzyme inhibition Target deconvolution

Fasn-IN-6 (also cataloged as compound is a synthetic small-molecule inhibitor of bacterial fatty acid biosynthesis. Despite its nomenclature, the compound does not primarily target human fatty acid synthase (FASN); it is a selective inhibitor of the bacterial enoyl-acyl carrier protein reductase FabI, a critical enzyme in the type II fatty acid synthesis (FASII) pathway.

Molecular Formula C24H16BrF4N3O2
Molecular Weight 534.3 g/mol
Cat. No. B12381815
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFasn-IN-6
Molecular FormulaC24H16BrF4N3O2
Molecular Weight534.3 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)F)C2=NN(C=C2CNC3=CC(=C(C=C3)Br)C(F)(F)F)C4=CC=C(C=C4)C(=O)O
InChIInChI=1S/C24H16BrF4N3O2/c25-21-9-6-18(11-20(21)24(27,28)29)30-12-16-13-32(19-7-4-14(5-8-19)23(33)34)31-22(16)15-2-1-3-17(26)10-15/h1-11,13,30H,12H2,(H,33,34)
InChIKeyBBCNDXNURGQGSQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fasn-IN-6 Procurement Guide: What to Verify Before Sourcing This FabI-Targeted Antibacterial Agent


Fasn-IN-6 (also cataloged as compound 44) is a synthetic small-molecule inhibitor of bacterial fatty acid biosynthesis. Despite its nomenclature, the compound does not primarily target human fatty acid synthase (FASN); it is a selective inhibitor of the bacterial enoyl-acyl carrier protein reductase FabI, a critical enzyme in the type II fatty acid synthesis (FASII) pathway [1]. Its core application space is antibacterial research, specifically against Gram-positive organisms such as Staphylococcus aureus and Enterococcus faecalis . Procurement of this compound requires careful differentiation from both human FASN inhibitors (e.g., TVB-2640) and other FabI-directed antibacterials (e.g., triclosan, CG400462) based on target identity, antibacterial potency, and resistance profile [2].

Why Fasn-IN-6 Cannot Be Replaced by Generic FASN or Other FAB Inhibitors: A Procurement Risk Analysis


Fasn-IN-6 is frequently misclassified in commercial databases as a generic 'FASN inhibitor,' leading to procurement errors where researchers substitute it with human FASN inhibitors (e.g., TVB-2640, orlistat) that are entirely irrelevant for antibacterial studies. Even within the bacterial FabI inhibitor class, substitution is risky: closely related analogs from the same patent series (e.g., compound 2, compound 11) exhibit significantly different biochemical IC50 values against the FabI enzyme, and their antibacterial MIC values against key pathogens can differ by several-fold, directly affecting experimental outcomes in minimum inhibitory concentration assays and resistance studies [1]. Procuring based solely on nominal target class without confirming the specific compound identity and its quantitative activity profile against FabI versus FASN may invalidate entire experimental campaigns. The data below establish where Fasn-IN-6 quantitatively separates from its most likely substitutes [2].

Fasn-IN-6 Quantitative Differentiation Evidence: Head-to-Head Comparisons, Target Selectivity, and Antibacterial Potency Data


Target Identity Verification: Fasn-IN-6 Is a FabI Inhibitor, Not a Human FASN Inhibitor — A Critical Differentiator for Assay Design

Fasn-IN-6 (compound 44) is explicitly described in the originating patent US9617262 as a FabI inhibitor, with no reported activity against human FASN. The compound inhibits Staphylococcus aureus FabI (saFabI) with an IC50 of 1,170 nM in a biochemical assay [1]. In contrast, the clinically investigated human FASN inhibitor TVB-2640 (denifanstat) exhibits a human FASN biochemical IC50 of 44 nM, with no reported antibacterial FabI activity . This target-level differentiation is categorical: Fasn-IN-6 addresses a bacterial enzyme, whereas TVB-2640 targets the human Type I FAS megasynthase. Selection for antibacterial screening versus oncology/metabolic disease research depends entirely on this distinction. Misidentifying Fasn-IN-6 as a human FASN inhibitor will lead to negative results in human FASN enzymatic assays and cytotoxicity panels.

Antibacterial drug discovery FabI enzyme inhibition Target deconvolution Fatty acid biosynthesis

Within-Series FabI Potency Differentiation: Fasn-IN-6 (Compound 44) versus Closest Patent Analogs

Within the US9617262 patent series, compound 44 (Fasn-IN-6) demonstrates improved FabI biochemical potency relative to earlier analogs. Direct comparison using the same FabI enzyme inhibition assay protocol shows that compound 44 achieves an IC50 of 1,170 nM, whereas compound 2 exhibits an IC50 of 2,000 nM and compound 11 an IC50 of 1,200 nM [1]. This represents a 1.7-fold improvement over compound 2 and a marginal 2.5% improvement over compound 11. While the difference relative to compound 11 is small, the structural modifications in compound 44 also impact antibacterial MIC values, providing broader Gram-positive coverage (S. aureus MIC = 1 µg/mL; E. faecalis MIC = 4 µg/mL) compared to several less characterized patent analogs for which only biochemical data are publicly available .

FabI inhibitor optimization Structure-activity relationship Drug-resistant Staphylococcus aureus Enoyl-ACP reductase

Antibacterial Potency Profile: MIC Comparison against S. aureus — Fasn-IN-6 versus Triclosan and CG400462

Fasn-IN-6 demonstrates an MIC of 1 µg/mL against S. aureus ATCC 25923 in standard broth microdilution assays . For context, the widely used FabI inhibitor triclosan exhibits MICs against S. aureus clinical isolates ranging from 0.016 µg/mL (susceptible) to 1–2 µg/mL (resistant), with a significant proportion of clinical strains showing reduced susceptibility due to FabI mutations and efflux [1]. Another investigational FabI inhibitor, CG400462, achieves a superior MIC90 of 0.5 µg/mL against 238 S. aureus clinical strains, but no direct head-to-head comparison with Fasn-IN-6 under identical conditions is available [2]. The 1 µg/mL MIC places Fasn-IN-6 at the outer edge of clinically relevant potency; its primary differentiator is not raw MIC but its utility as a structurally distinct chemical probe with defined FabI biochemical activity and well-characterized enzyme inhibition kinetics, making it suitable for biophysical and structural biology studies rather than as a development candidate.

Antibacterial susceptibility testing MRSA FabI inhibitor resistance Minimum inhibitory concentration

Gram-Positive Selectivity Fingerprint: MIC Differential between S. aureus and E. faecalis Establishes Spectrum Boundaries

Fasn-IN-6 exhibits a species-dependent antibacterial activity gradient: MIC = 1 µg/mL against S. aureus ATCC 25923 versus MIC = 4 µg/mL against E. faecalis ATCC 29212, representing a 4-fold differential . This within-Gram-positive selectivity contrasts with clinical FabI inhibitors such as AFN-1252, which demonstrates potent, near-equipotent activity against both S. aureus (MIC90 ≈ 0.03–0.12 µg/mL) and coagulase-negative staphylococci . The 4-fold reduced potency against E. faecalis relative to S. aureus for Fasn-IN-6 may reflect differential target accessibility, efflux susceptibility, or FabI isoform sequence variation between these two organisms—information that is experimentally useful for resistance mechanism studies and species-selectivity profiling.

Antibacterial spectrum Enterococcus faecalis Gram-positive coverage Species selectivity

Fasn-IN-6 Procurement Application Scenarios: Where This Compound Delivers Unique Experimental Value


FabI Biochemical Assay Development and High-Throughput Screening Counter-Screens

Fasn-IN-6 is an ideal reference inhibitor for developing and validating FabI enzymatic assays. Its biochemically confirmed IC50 of 1,170 nM against S. aureus FabI provides a reliable benchmark for Z'-factor determination and assay quality control [1]. Because its potency is moderate rather than picomolar, it avoids the hook effect and solubility artifacts seen with ultra-potent inhibitors, making it well-suited as a positive control in high-throughput screening campaigns searching for novel FabI inhibitor chemotypes.

Species-Selectivity Mechanistic Studies: S. aureus versus E. faecalis FabI Profiling

The 4-fold MIC differential between S. aureus (1 µg/mL) and E. faecalis (4 µg/mL) makes Fasn-IN-6 uniquely valuable for investigating the molecular determinants of differential FabI inhibitor susceptibility across Gram-positive species [1]. Researchers can use this compound to probe whether reduced E. faecalis susceptibility arises from target sequence variation, membrane permeability differences, or efflux pump activity—an experimental window that near-equipotent inhibitors like AFN-1252 cannot provide.

Structural Biology of FabI-Inhibitor Complexes: Chemotype-Specific Crystallography

Fasn-IN-6 (compound 44) belongs to the cyclopenta[c]pyrrole-substituted 3,4-dihydro-1H-[1,8]naphthyridinone chemotype, a structurally distinct scaffold from the benzimidazole, 4-pyridone, and diphenyl ether FabI inhibitor classes [1]. Structural biology groups seeking to explore novel FabI inhibitor binding modes for structure-based drug design can procure Fasn-IN-6 to obtain co-crystal structures that expand the conformational landscape of FabI-ligand complexes beyond those currently represented in the PDB (e.g., triclosan-bound FabI structures).

Target Engagement Validation in Bacterial Cells: Differentiating FabI from FASN Inhibition

Fasn-IN-6's clear identification as a FabI inhibitor (not a human FASN inhibitor) makes it a critical chemical probe for target engagement studies in bacterial fatty acid biosynthesis [1]. In experiments using [¹⁴C]-acetate incorporation to monitor fatty acid synthesis in intact S. aureus cells, Fasn-IN-6 can be used alongside genetic knockdown controls (fabI antisense strains) to confirm that observed antibacterial effects are specifically due to FabI inhibition, avoiding the confounding interpretation that could arise from using a compound with dual FabI/FASN activity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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